Glyceryl mono and dipalmitostearate

Description

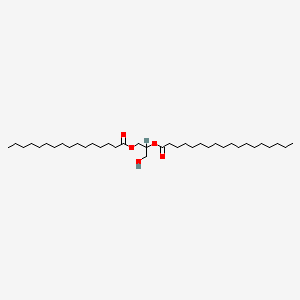

Glycerides, C16-18 mono- and di- are esters formed from glycerol and saturated or monounsaturated fatty acids with carbon chain lengths of C16 (palmitic acid) to C18 (stearic or oleic acid). These compounds are classified as nonionic surfactants and emulsifiers, widely used in food, cosmetics, pharmaceuticals, and industrial applications due to their ability to stabilize emulsions and enhance texture .

Properties

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCLVQFEAFTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868884 | |

| Record name | 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Other Solid | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85251-77-0 | |

| Record name | Glyceryl mono and dipalmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Biological Activity

Glycerides, specifically C16-18 mono-and di-glycerides, are important compounds in both food science and industrial applications. This article explores their biological activity, safety, metabolism, and potential health effects based on a review of diverse research findings.

Overview of Glycerides

Glycerides are esters formed from glycerol and fatty acids. The C16-18 mono-and di-glycerides primarily consist of palmitic (C16) and stearic (C18) acids. These compounds are commonly used as food additives (E471) due to their emulsifying properties and are derived from various edible fats and oils.

Metabolism and Absorption

The metabolism of mono- and di-glycerides occurs predominantly in the gastrointestinal tract. Upon ingestion, these compounds are hydrolyzed by lipases, resulting in the release of glycerol and free fatty acids. Studies have shown that the absorption rates of these hydrolysis products can be quite high:

- Monoglycerides : Approximately 97.8% absorption in rats.

- Diglycerides : Absorption calculated at about 58.8% .

This efficient absorption indicates their potential for energy provision and metabolic utilization.

Safety Profile

A comprehensive evaluation by the European Food Safety Authority (EFSA) concluded that mono- and di-glycerides of fatty acids pose no significant safety concerns when used within recommended levels. Key findings include:

- No evidence of genotoxicity or carcinogenic effects.

- Daily intake contributions ranging from 0.8% to 3.5% of the recommended fat intake .

- In animal studies, no adverse effects were reported across various toxicity assessments, including chronic exposure .

Emulsifying Properties

Mono- and di-glycerides serve as effective emulsifiers in food products, enhancing texture and stability by reducing surface tension between oil and water phases. Their ability to stabilize emulsions is attributed to their amphiphilic nature, which allows them to interact with both hydrophilic and hydrophobic substances .

Antioxidant Activity

Research indicates that glycerides can exhibit antioxidant properties, particularly in lipid-rich environments such as meat products. They may help mitigate lipid oxidation, which is crucial for preserving food quality and extending shelf life .

Potential Health Benefits

Some studies suggest that the fatty acids released from glycerides may possess beneficial health effects:

- Anti-inflammatory Effects : Certain fatty acids derived from glycerolysis have been linked to reduced inflammation markers.

- Cardiovascular Health : The consumption of specific fatty acids can positively influence lipid profiles, potentially lowering the risk of heart disease .

Case Studies

- Food Industry Applications : A study demonstrated that incorporating low levels of mono-glycerides in gelatin desserts improved texture without compromising taste, showcasing their functional role in food processing .

- Toxicological Assessments : Evaluations using animal models indicated that even high doses (LD50 > 2000 mg/kg) resulted in low toxicity, reinforcing their safety as food additives .

Comparative Data Table

| Property | Monoglycerides | Diglycerides |

|---|---|---|

| Absorption Rate | ~97.8% | ~58.8% |

| Safety Profile | No genotoxicity | No genotoxicity |

| Primary Fatty Acids | C16 (Palmitic), C18 (Stearic) | C16 (Palmitic), C18 (Stearic) |

| Common Uses | Emulsifier | Emulsifier |

Scientific Research Applications

Food Industry Applications

Emulsification and Stabilization

C16-18 mono- and di-glycerides are widely used as emulsifiers in the food industry. They help stabilize oil-in-water emulsions, enhancing the texture and shelf life of products such as margarine, baked goods, and dressings. The emulsifying properties arise from their ability to increase the interfacial area between oil and water droplets, preventing coalescence and ensuring uniform distribution of ingredients .

Nutritional Benefits

These glycerides are recognized for their role in infant nutrition. For instance, 1-Palmitoyl-2-stearoyl-rac-glycerol is naturally present in human milk, contributing essential fatty acids necessary for infant growth. Furthermore, classified as E471 in the EU, they are deemed safe food additives that enhance texture without adverse health effects at typical consumption levels .

Data Table: Food Industry Applications of Glycerides

| Application | Functionality | Example Products |

|---|---|---|

| Emulsifiers | Stabilize emulsions | Margarine, sauces |

| Texture Enhancers | Improve mouthfeel and consistency | Baked goods |

| Nutritional Additives | Provide essential fatty acids | Infant formula |

Cosmetic and Pharmaceutical Applications

Skin Conditioning Agents

In cosmetics, glycerides serve as emollients that enhance moisture retention in skin formulations. Their ability to form stable emulsions is crucial for creams and lotions, allowing for effective delivery of active ingredients.

Drug Delivery Systems

C16-18 mono- and di-glycerides are utilized as carriers for lipophilic drugs due to their biocompatibility and ability to improve solubility. They facilitate the absorption of drugs through lipid-based formulations.

Data Table: Cosmetic and Pharmaceutical Applications

| Application | Functionality | Example Products |

|---|---|---|

| Emollients | Enhance skin moisture retention | Creams, lotions |

| Drug Carriers | Improve solubility of lipophilic drugs | Lipid-based drug formulations |

Industrial Applications

Textile Processing and Plastics

These glycerides find applications in textile processing as lubricants and agents that improve the flow characteristics of dyes. In plastics production, they are used as processing aids to enhance the properties of polymer blends .

Biofuel Production

Mono- and di-glycerides can be utilized as feedstock for biodiesel production. Their fatty acid composition allows them to be transesterified into biodiesel with favorable properties for combustion .

Safety Assessments

Extensive toxicological studies indicate that C16-18 mono- and di-glycerides are generally recognized as safe (GRAS) by regulatory bodies such as the FDA. Short-term studies show no adverse effects at high doses (up to 7,800 mg/kg body weight), while chronic toxicity assessments confirm no carcinogenic or reproductive toxicity potential .

Case Studies

Food Industry Case Study

A study on baked goods demonstrated that incorporating mono- and di-glycerides improved texture without negative health impacts. The findings suggest these glycerides can effectively replace more harmful emulsifiers while maintaining product quality.

Cosmetic Formulation Case Study

Research on a formulation containing PEG-8 caprylic/capric glycerides indicated enhanced delivery of active ingredients through the skin compared to traditional methods. This highlights their role as effective penetration enhancers in topical applications.

Comparison with Similar Compounds

Key Characteristics:

- Chemical Structure: Composed of one (mono-) or two (di-) fatty acid chains esterified to glycerol. Common fatty acids include palmitic (C16:0), stearic (C18:0), and oleic (C18:1) acids .

- Physical Properties : Typically solid or semi-solid at room temperature, with molecular weights ranging from ~500–600 g/mol (e.g., molecular weight 596.96 g/mol for C37H72O5) .

- Applications :

Comparison with Similar Compounds

Chemical Structure and Composition

Functional Properties

- Emulsifying Efficiency: C16-18 mono-/di-glycerides outperform shorter-chain (C12-14) glycerides in stabilizing water-in-oil emulsions due to higher hydrophobicity . Ethoxylated derivatives (e.g., PEG-70 mango glycerides) exhibit superior oil-in-water emulsification but may degrade faster under UV exposure .

- Thermal Stability :

Stability and Degradation

- Oxidative Stability: Unsaturated C18 glycerides (e.g., glyceryl monooleate) are prone to oxidation, requiring antioxidants for shelf-life extension .

- THz Spectroscopy Analysis : C16-18 glycerides show distinct degradation markers (e.g., free fatty acid formation) compared to ethoxylated variants, which exhibit broader spectral shifts .

Research Findings and Data Tables

Preparation Methods

Direct Esterification of Fatty Acids and Glycerol

The reaction between glycerol and C16-18 fatty acids (e.g., palmitic and stearic acids) under acidic or alkaline conditions remains a cornerstone of chemical synthesis. For instance, sulfuric acid-catalyzed esterification at 120–150°C achieves mono- and diglyceride yields of 60–80%. A study using lauric acid (C12:0) and glycerol in a 1:3 molar ratio with sodium hydroxide as a catalyst reported 75% monoglyceride selectivity at 150°C. However, side reactions, such as triglyceride formation, necessitate precise stoichiometric control.

Glycerolysis of Triglycerides

Glycerolysis involves heating triglycerides (e.g., cocoa butter) with excess glycerol at 180–220°C under vacuum (200–400 mbar) to produce mono- and diglycerides. Alkaline catalysts (e.g., NaOH) enhance reaction rates, achieving 45–60% monoglyceride content within 2–4 hours. For example, butterfat glycerolysis at 200°C yielded 50% diglycerides and 25% monoglycerides after 60 minutes.

Table 1: Key Parameters in Glycerolysis

| Parameter | Optimal Range | Yield (Mono-/Di-Glycerides) | Source |

|---|---|---|---|

| Temperature | 180–220°C | 45–60% | |

| Catalyst (NaOH) | 0.1–0.5% w/w | 50–70% | |

| Reaction Time | 2–4 hours | 60–75% |

Enzymatic Synthesis Approaches

Lipase-Catalyzed Glycerolysis

Immobilized lipases (e.g., MAS1-H108A) enable regioselective synthesis under mild conditions. A study using silkworm pupa oil and glycerol (1:3 molar ratio) at 40°C with 50 U/g lipase achieved 63.92% monoglycerides and 30.61% diglycerides in 24 hours. Enzymatic methods avoid high temperatures, preserving heat-sensitive fatty acids like α-linolenic acid.

Solvent-Free Transesterification

Novozyme 435™ lipase in supercritical CO₂ facilitates triglyceride transesterification with alcohols (e.g., methanol) at 50–80°C and 3000–5000 psi, achieving >90% monoglyceride purity. This method minimizes side products and energy consumption.

Industrial-Scale Production Techniques

Molecular Distillation

Crude glyceride mixtures are distilled under high vacuum (10⁻⁴ mmHg) at 230°C to isolate monoglycerides (>90% purity). This process separates low-molecular-weight fractions, though residual diglycerides (5–10%) persist.

Solvent Extraction

Liquid-liquid extraction with alcohol/water phases purifies monoglycerides from diglycerides and triglycerides. Adding 30–200 parts triglycerides per 100 parts crude mixture improves diglyceride retention in the organic phase, yielding 70–85% monoglycerides.

Purification and Isolation Strategies

Crystallization

Cooling reaction mixtures to 10–15°C precipitates high-melting-point monoglycerides, which are filtered and washed with non-polar solvents (e.g., hexane). This method achieves 80–90% purity but requires multiple recrystallization steps.

Chromatographic Separation

Silica gel chromatography with chloroform/methanol eluents resolves mono-, di-, and triglycerides. Quantitative ¹H NMR (qHNMR) validates compositions, detecting <2% free fatty acids.

Recent Advances and Innovations

Metagenomic Lipase Discovery

Novel lipases identified via metagenomics exhibit enhanced sn-2 specificity, enabling tailored glyceride synthesis. Machine learning models predict enzyme-substrate interactions, optimizing reaction conditions for C16-18 fatty acids.

Continuous Flow Reactors

Microreactors with immobilized lipases reduce reaction times to <1 hour while maintaining 85–95% monoglyceride yields. Scalability remains a focus for industrial adoption.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Energy Cost | Scalability |

|---|---|---|---|---|

| Chemical Esterification | 60–80 | 70–85 | High | Moderate |

| Enzymatic Glycerolysis | 60–95 | 85–95 | Low | High |

| Molecular Distillation | 90–95 | 90–95 | Very High | High |

Q & A

Q. What analytical methods are most reliable for characterizing the purity and structural composition of glycerides, C16-18 mono- and di-?

To determine purity and structural integrity, use gas chromatography (GC) with flame ionization detection (FID) to quantify free fatty acids and mono-/di-glyceride ratios. Nuclear magnetic resonance (NMR), particularly H and C spectroscopy, resolves esterification patterns and distinguishes mono- from di-glycerides based on proton shifts near glycerol backbone hydroxyl groups . High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) provides complementary separation of glyceride species, especially for non-volatile components. Cross-validate results with differential scanning calorimetry (DSC) to correlate thermal behavior (e.g., melting points at 56–60°C) with compositional homogeneity .

Q. How can researchers design experiments to assess the role of glycerides, C16-18 mono- and di- as lipid carriers in drug delivery systems?

Use in vitro models to evaluate lipid-based formulations. For example:

- Solubility studies : Measure drug loading capacity in glyceride matrices using shake-flask methods under controlled temperature (e.g., 37°C).

- Release kinetics : Employ dialysis membranes or Franz diffusion cells to quantify drug release rates under physiological pH (e.g., pH 6.8 for intestinal conditions).

- Stability testing : Monitor lipid degradation via accelerated stability studies (40°C/75% RH) and analyze oxidation products using thiobarbituric acid reactive substances (TBARS) assays .

Q. What are the critical parameters for synthesizing glycerides, C16-18 mono- and di- with controlled esterification degrees?

Optimize reaction conditions such as:

- Catalyst selection : Use immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild temperatures (50–60°C).

- Molar ratios : Adjust fatty acid-to-glycerol ratios (e.g., 1:1 for mono-, 2:1 for di-glycerides) to control substitution patterns.

- Solvent systems : Non-polar solvents (e.g., hexane) favor esterification over hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl peak intensity .

Advanced Research Questions

Q. How can contradictory data on thermal properties (e.g., melting points) of glycerides, C16-18 mono- and di- be resolved in literature?

Discrepancies in reported melting points (e.g., 56–60°C vs. higher values) often arise from polymorphic behavior or impurities. Address this by:

- Polymorph screening : Use DSC to identify multiple endotherms corresponding to α, β, or β’ crystalline forms.

- Purification protocols : Recrystallize samples in solvents like acetone or ethanol to remove residual fatty acids.

- Cross-validation : Compare data with regulatory references (e.g., FCC or E 471 standards) to align with accepted purity criteria .

Q. What experimental frameworks are suitable for investigating the endocrine-disrupting potential of glycerides, C16-18 mono- and di- derivatives?

Leverage the EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays:

- Estrogen/Androgen Receptor Binding : Use competitive radioligand binding assays with human receptor isoforms.

- Steroidogenesis Assays : Expose H295R adrenocortical cells to glycerides and quantify cortisol/testosterone via LC-MS.

- Transcriptomic Analysis : Apply RNA-seq to identify dysregulated pathways in model organisms (e.g., zebrafish embryos) .

Q. How can molecular dynamics (MD) simulations improve understanding of glyceride interactions in lipid bilayer systems?

- Force Field Selection : Use all-atom (CHARMM36) or coarse-grained (MARTINI) models to simulate glyceride behavior in bilayers.

- Permeability Studies : Calculate free energy profiles for drug molecules traversing glyceride-stabilized membranes using umbrella sampling.

- Phase Behavior Analysis : Simulate temperature-dependent transitions (e.g., gel-to-liquid crystalline) to correlate with DSC data .

Q. What methodological strategies are effective for resolving batch-to-batch variability in glyceride-based formulations?

- Design of Experiments (DoE) : Apply factorial designs to test variables like fatty acid chain length (C16 vs. C18) and processing temperature.

- Multivariate Analysis : Use principal component analysis (PCA) on NMR or HPLC datasets to identify critical quality attributes.

- Process Analytical Technology (PAT) : Implement real-time monitoring via near-infrared (NIR) spectroscopy during synthesis .

Contradictory Data and Regulatory Considerations

Q. How do regional regulatory guidelines (e.g., EU vs. China) impact the design of safety studies for glycerides, C16-18 mono- and di-?

- EU Compliance : Follow ECHA’s REACH requirements for endocrine disruptor screening and submit extended safety data sets (e.g., repeated dose toxicity) .

- China’s GB 9685-2016 : Adhere to migration limits for food-contact materials by testing glyceride leaching into food simulants (e.g., 10% ethanol) using HPLC-MS .

Q. What advanced techniques are recommended for analyzing glyceride degradation products in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.